molecular formula C9H14ClF2NO B1476660 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one CAS No. 2091716-55-9

2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476660
CAS No.: 2091716-55-9
M. Wt: 225.66 g/mol
InChI Key: OEGLNYMYIAWNBY-UHFFFAOYSA-N
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Description

“2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one” is a compound that contains a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Piperidones, such as this compound, are of particular interest due to their unique biochemical properties .


Synthesis Analysis

Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .


Chemical Reactions Analysis

The chemical reactions involving piperidones have been studied extensively. They have been found to possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . The compounds bearing a piperidone skeleton that mimic naturally occurring alkaloids and steroids have been synthesized to study their biological activity .

Scientific Research Applications

Chemo-enzymatic Synthesis

One study focused on the efficient chemo-enzymatic synthesis of enantiopure intermediates for pharmacologically active molecules, highlighting the compound's potential utility in creating therapeutic agents with high purity and specificity (Linga Banoth et al., 2012). This research underscores the importance of such compounds in facilitating the production of drugs like arimoclomol and bimoclomol, which are significant in treating various diseases.

Glycine Transporter Inhibition

Another area of application involves the design and synthesis of molecules to act as glycine transporter inhibitors, which are crucial for treating neurological disorders. While not directly mentioning the exact compound, related research has led to the identification of potent and orally available glycine transporter 1 inhibitors, showcasing the compound's relevance in developing treatments for conditions like schizophrenia and cognitive disorders (Shuji Yamamoto et al., 2016).

Antimalarial Activity

Research into the synthesis and structure-activity relationships of piperidine and pyrrolidine derivatives has identified compounds with significant antimalarial activity. This demonstrates the potential application of the compound for creating new antimalarial agents, contributing to the ongoing fight against malaria (A. Mendoza et al., 2011).

Antipsychotic Agents

Co-crystallization studies with antipsychotic agents have also been conducted, showing the compound's utility in understanding the molecular basis of drug action and the development of new therapeutic agents for psychiatric conditions (Mohammed A. E. Shaibah et al., 2019).

Future Directions

The future directions in the research of piperidone derivatives like “2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one” could involve the development of robust synthetic routes enabling the incorporation of various functional groups on the piperidine scaffold. This is highly needed in medicinal and agricultural chemistry . It is expected that many novel applications of such compounds will be discovered in the future .

Properties

IUPAC Name

2-chloro-1-[3-(difluoromethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClF2NO/c1-6(10)9(14)13-4-2-3-7(5-13)8(11)12/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGLNYMYIAWNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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